molecular formula C11H13FO3 B13892487 3-(tert-Butoxy)-5-fluorobenzoic acid CAS No. 1369915-63-8

3-(tert-Butoxy)-5-fluorobenzoic acid

Cat. No.: B13892487
CAS No.: 1369915-63-8
M. Wt: 212.22 g/mol
InChI Key: GSJUIDXAQUOVLM-UHFFFAOYSA-N
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Description

3-(tert-Butoxy)-5-fluorobenzoic acid: is an organic compound that features a tert-butoxy group and a fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 3-(tert-Butoxy)-5-fluorobenzoic acid can be converted to corresponding carboxylic acids.

    Reduction: The compound can be reduced to 3-(tert-Butoxy)-5-fluorobenzyl alcohol.

    Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new materials and polymers.

Biology and Medicine:

  • Potential applications in drug discovery and development due to its unique structural features.
  • Studied for its interactions with biological molecules and potential therapeutic effects.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism by which 3-(tert-Butoxy)-5-fluorobenzoic acid exerts its effects involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group in synthetic chemistry, while the fluorine atom can influence the compound’s reactivity and stability. The pathways involved often include nucleophilic substitution and electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

  • 3-(tert-Butoxy)-4-fluorobenzoic acid
  • 3-(tert-Butoxy)-2-fluorobenzoic acid
  • 3-(tert-Butoxy)-5-chlorobenzoic acid

Comparison:

Properties

CAS No.

1369915-63-8

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

3-fluoro-5-[(2-methylpropan-2-yl)oxy]benzoic acid

InChI

InChI=1S/C11H13FO3/c1-11(2,3)15-9-5-7(10(13)14)4-8(12)6-9/h4-6H,1-3H3,(H,13,14)

InChI Key

GSJUIDXAQUOVLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=CC(=C1)C(=O)O)F

Origin of Product

United States

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